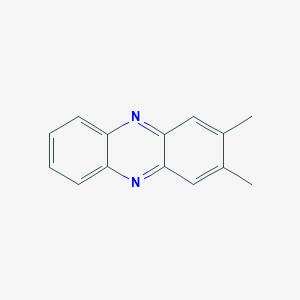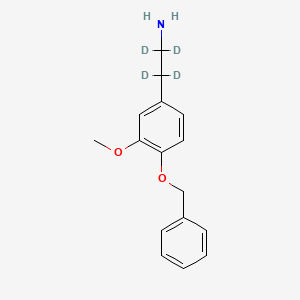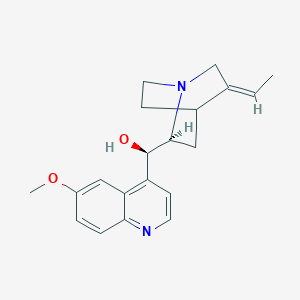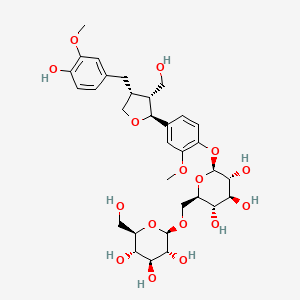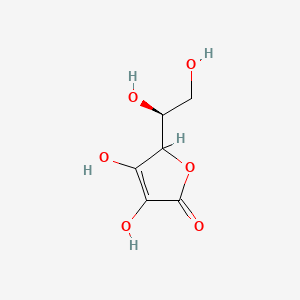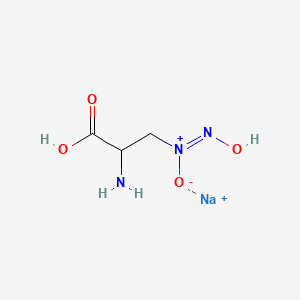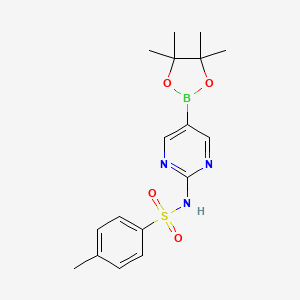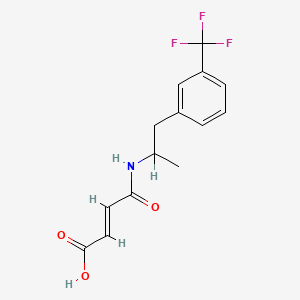
Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propenoic acid moiety linked to a carbamoyl group, which is further substituted with an alpha-methyl-m-trifluoromethylphenethyl group. The trifluoromethyl group imparts significant chemical stability and reactivity, making this compound valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the alpha-methyl-m-trifluoromethylphenethylamine, which is then reacted with propenoic acid derivatives under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and continuous flow reactors to optimize the reaction efficiency and scalability. The use of composite metal oxide catalysts and fixed-bed reactors has been reported to enhance the production rates and selectivity of propenoic acid derivatives .
化学反应分析
Types of Reactions
Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, coatings, and advanced materials.
作用机制
The mechanism of action of propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biochemical effects. The carbamoyl group can form stable complexes with metal ions, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
Propanoic acid: A simpler carboxylic acid with similar acidic properties but lacking the trifluoromethyl and carbamoyl groups.
Acrylic acid: Another propenoic acid derivative with different substituents, used in polymer production.
Trifluoroacetic acid: Contains a trifluoromethyl group but differs in its overall structure and reactivity.
Uniqueness
Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- is unique due to its combination of a propenoic acid backbone with a trifluoromethylphenethyl carbamoyl group. This unique structure imparts distinct chemical properties, such as enhanced stability, reactivity, and potential for diverse applications in various fields.
属性
CAS 编号 |
73826-13-8 |
|---|---|
分子式 |
C14H14F3NO3 |
分子量 |
301.26 g/mol |
IUPAC 名称 |
(E)-4-oxo-4-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]but-2-enoic acid |
InChI |
InChI=1S/C14H14F3NO3/c1-9(18-12(19)5-6-13(20)21)7-10-3-2-4-11(8-10)14(15,16)17/h2-6,8-9H,7H2,1H3,(H,18,19)(H,20,21)/b6-5+ |
InChI 键 |
GZJNGPZIYDULQU-AATRIKPKSA-N |
手性 SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)/C=C/C(=O)O |
规范 SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate](/img/structure/B13413179.png)
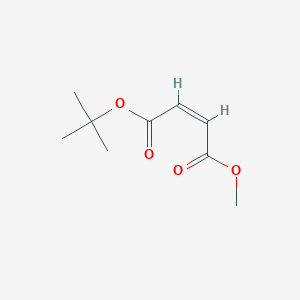
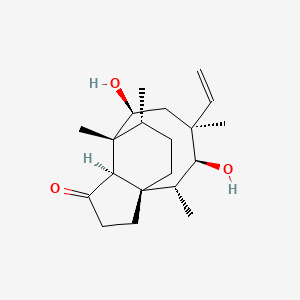
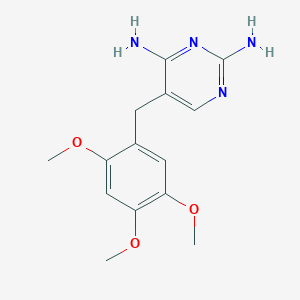
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
